molecular formula C8H10Cl2FNO B1376252 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride CAS No. 1245623-52-2

2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride

Cat. No.: B1376252
CAS No.: 1245623-52-2
M. Wt: 226.07 g/mol
InChI Key: SEZRFYYOQSQCSP-UHFFFAOYSA-N
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Description

2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. It is known for its unique structural properties, which contribute to its reactivity and functionality in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride typically involves the reaction of 3-chloro-2-fluorobenzaldehyde with glycine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is utilized in several scientific research areas:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride
  • 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride

Uniqueness

2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and biological activity compared to its analogs. The presence of both chlorine and fluorine atoms enhances its chemical stability and potential for diverse applications.

Properties

IUPAC Name

2-amino-2-(3-chloro-2-fluorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO.ClH/c9-6-3-1-2-5(8(6)10)7(11)4-12;/h1-3,7,12H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZRFYYOQSQCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245623-52-2
Record name 2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Of the compound from Example 160A, 1.74 g (6.01 mmol) were introduced in 20 ml of dichloromethane. A quantity of 22 ml (88.00 mmol) of 4M hydrogen chloride in dioxane was added. After stirring at RT for 1 h, the reaction mixture was evaporated to dryness on a rotary evaporator and dried in an HV. This gave 1.38 g (88% of theory) of the title compound in approximately 87% purity.
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